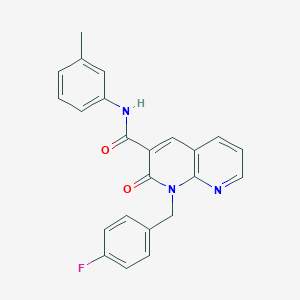

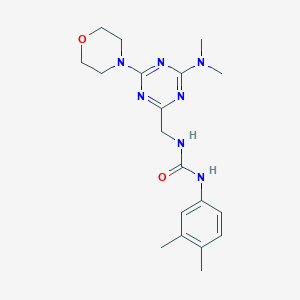

![molecular formula C15H7F6N3O5 B2773184 N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide CAS No. 24094-66-4](/img/structure/B2773184.png)

N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[3,5-Bis(trifluoromethyl)phenyl]thiourea” is a compound that is commonly used as a hydrogen-bond donor in the activation of carbonyls, nitroolefins, imines etc . It’s also used as an active pharmaceutical intermediate .

Synthesis Analysis

“N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(8a,9S)-6′-methoxy-9-cinchonanyl]thiourea” is a bifunctional cinchona organocatalyst, which can be used to synthesize stereoselective diaryl (nitro)butanone via enantioselective Michael addition of nitromethane to chalcones .

Chemical Reactions Analysis

“N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(8a,9S)-6′-methoxy-9-cinchonanyl]thiourea” is used extensively in promoting organic transformations . It’s also used in the synthesis of enantioselective β-amino acids via asymmetric Mannich reaction .

Applications De Recherche Scientifique

Chiral Discrimination and Solvating Agents

N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide derivatives have been synthesized and utilized as chiral solvating agents (CSAs) for the discrimination of optically active substrates through hydrogen-bonding in NMR. These compounds effectively differentiate chiral amides, sulfoxides, α-substituted acids, α-hydroxy ketone, epoxy ketone, and N-protected amino acids, providing a practical application in determining optical purity (Jain, Patel, & Bedekar, 2015).

Material Science and Polymer Synthesis

Research into novel diamine monomers containing fluorine and phosphine oxide moieties for polyimide synthesis has shown that derivatives of this compound contribute to high thermal stability, low birefringence, and good adhesive properties in polyimides, highlighting their potential in advanced material applications (Jeong, Kim, & Yoon, 2001).

Biosensing Applications

These compounds have been integrated into nanocomposite-modified electrodes for biosensing, demonstrating potent electron mediating behavior and enabling the electrocatalytic determination of biologically relevant molecules like glutathione and piroxicam. This opens up new avenues in the development of sensitive and selective biosensors (Karimi-Maleh et al., 2014).

Organic Synthesis and Catalysis

Derivatives of this compound have been used in organic synthesis, such as in the Julia-Kocienski olefination reaction, where 3,5-bis(trifluoromethyl)phenyl sulfones serve as precursors for the formation of various alkenes and dienes. This showcases their utility in facilitating complex chemical transformations (Alonso et al., 2005).

Environmental Applications

Investigations into the decomposition of 3,5-dinitrobenzamide in water treatment processes have highlighted the role of advanced oxidation processes in efficiently breaking down this compound, suggesting its derivatives could be explored for environmental remediation purposes (Yan et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7F6N3O5/c16-14(17,18)8-3-9(15(19,20)21)5-10(4-8)22-13(25)7-1-11(23(26)27)6-12(2-7)24(28)29/h1-6H,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQMSJTVMLPKIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7F6N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

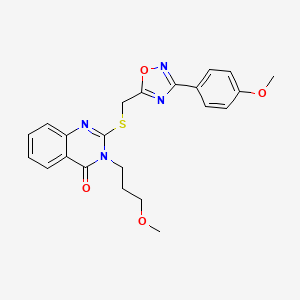

![Ethyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2773104.png)

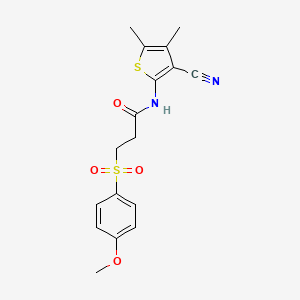

![1,7-bis(2-chlorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2773105.png)

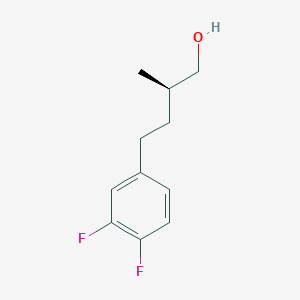

![N-(2,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2773112.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B2773113.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2773115.png)

![N-carbamoyl-2-{(2E)-4-oxo-2-[(2E)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2773122.png)